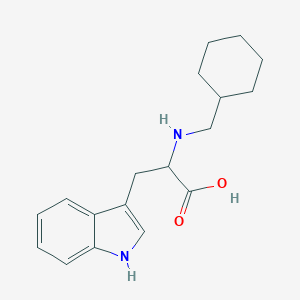

N-(cyclohexylmethyl)tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(cyclohexylmethyl)tryptophan (CMW) is a modified amino acid that has been widely used in scientific research due to its unique properties. CMW is a derivative of tryptophan, an essential amino acid that is found in many proteins and is important for various physiological functions. However, CMW has some distinct advantages over tryptophan, such as improved solubility, stability, and specificity. In

Wirkmechanismus

The mechanism of action of N-(cyclohexylmethyl)tryptophan is based on its ability to mimic tryptophan and interact with proteins and enzymes that bind tryptophan. N-(cyclohexylmethyl)tryptophan can compete with tryptophan for binding sites, and its binding affinity can be modulated by the cyclohexylmethyl group. N-(cyclohexylmethyl)tryptophan can also affect the conformation and stability of proteins and enzymes, leading to changes in their activity and function.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(cyclohexylmethyl)tryptophan depend on the specific protein or enzyme that it interacts with. N-(cyclohexylmethyl)tryptophan can modulate the activity of enzymes such as tryptophan synthase, which is important for the biosynthesis of tryptophan and other essential amino acids. N-(cyclohexylmethyl)tryptophan can also affect the signaling pathways of G protein-coupled receptors such as serotonin receptors, which are involved in various physiological processes such as mood regulation, appetite, and sleep.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(cyclohexylmethyl)tryptophan in lab experiments include its improved solubility, stability, and specificity compared to tryptophan. N-(cyclohexylmethyl)tryptophan can also be used to study the effects of tryptophan without interfering with the endogenous levels of tryptophan in cells or tissues. However, the use of N-(cyclohexylmethyl)tryptophan also has some limitations, such as its potential toxicity and the need for careful optimization of the concentration and timing of N-(cyclohexylmethyl)tryptophan treatment.

Zukünftige Richtungen

There are several future directions for the use of N-(cyclohexylmethyl)tryptophan in scientific research. One direction is to explore the potential therapeutic applications of N-(cyclohexylmethyl)tryptophan, such as in the treatment of tryptophan-related disorders or in the modulation of G protein-coupled receptor signaling. Another direction is to develop new methods for the synthesis and modification of N-(cyclohexylmethyl)tryptophan, to improve its properties and expand its applications. Finally, the use of N-(cyclohexylmethyl)tryptophan in combination with other probes or techniques, such as mass spectrometry or fluorescence microscopy, could provide new insights into the structure and function of proteins and enzymes.

Conclusion:

In conclusion, N-(cyclohexylmethyl)tryptophan is a modified amino acid that has been widely used in scientific research due to its unique properties. N-(cyclohexylmethyl)tryptophan can be synthesized by protecting and modifying the indole ring of tryptophan, and it can be used to study the binding sites, binding affinities, and activity of proteins and enzymes. N-(cyclohexylmethyl)tryptophan has some distinct advantages over tryptophan, such as improved solubility, stability, and specificity, but it also has some limitations and potential toxicity. The future directions for the use of N-(cyclohexylmethyl)tryptophan include exploring its therapeutic applications, developing new synthesis and modification methods, and combining it with other probes or techniques.

Synthesemethoden

The synthesis of N-(cyclohexylmethyl)tryptophan involves the protection of the amino and carboxyl groups of tryptophan, followed by the selective modification of the indole ring with a cyclohexylmethyl group. The protected N-(cyclohexylmethyl)tryptophan is then deprotected to obtain the final product. Several methods have been reported for the synthesis of N-(cyclohexylmethyl)tryptophan, including solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. The choice of method depends on the specific application and the desired purity and yield of the product.

Wissenschaftliche Forschungsanwendungen

N-(cyclohexylmethyl)tryptophan has been used in a wide range of scientific research, including studies on protein-ligand interactions, enzyme kinetics, and receptor signaling pathways. N-(cyclohexylmethyl)tryptophan can be used as a probe to investigate the binding sites and binding affinities of proteins and enzymes. For example, N-(cyclohexylmethyl)tryptophan has been used to study the binding of tryptophan to serum albumin, the binding of tryptophan to the active site of enzymes such as tryptophan synthase, and the binding of tryptophan to G protein-coupled receptors such as serotonin receptors.

Eigenschaften

Produktname |

N-(cyclohexylmethyl)tryptophan |

|---|---|

Molekularformel |

C18H24N2O2 |

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

2-(cyclohexylmethylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C18H24N2O2/c21-18(22)17(19-11-13-6-2-1-3-7-13)10-14-12-20-16-9-5-4-8-15(14)16/h4-5,8-9,12-13,17,19-20H,1-3,6-7,10-11H2,(H,21,22) |

InChI-Schlüssel |

ORGGRVLEJUZICA-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O |

Kanonische SMILES |

C1CCC(CC1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)

![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)

![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)

![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)

![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)

![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)